Urea, N-(2-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No.:
Cat. No.: VC13646529
Molecular Formula: C20H25BN2O4
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25BN2O4 |
|---|---|
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | 1-(2-methoxyphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-10-12-15(13-11-14)22-18(24)23-16-8-6-7-9-17(16)25-5/h6-13H,1-5H3,(H2,22,23,24) |
| Standard InChI Key | TXTKPXSTSCAMJM-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC |
Introduction
Urea, N-(2-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound with a molecular formula of C20H25BN2O4. It is a urea derivative, incorporating a boron-containing moiety, specifically a dioxaborolan-2-yl group, which is significant in organic synthesis and cross-coupling reactions. This compound is identified by the CAS number 1669414-61-2 and is used primarily in laboratory settings for research purposes .
Applications and Uses
This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, which are crucial in the synthesis of complex molecules, including pharmaceuticals and materials .
Safety and Handling
Given its laboratory use, handling this compound requires adherence to standard safety protocols for organic chemicals, including the use of protective equipment and proper ventilation. The compound is available for purchase in quantities suitable for research, such as 250 mg or 1 g, with prices varying based on the supplier .
Chemical Data Table:
| Property | Value |
|---|---|
| Molecular Formula | C20H25BN2O4 |
| Molecular Weight | 368.2 g/mol |
| CAS Number | 1669414-61-2 |
| Synonyms | 1-(2-methoxyphenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, AS-78037 |
| InChI | InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-10-12-15(13-11-14)22-18(24)23-16-8-6-7-9-17(16)25-5/h6-13H,1-5H3,(H2,22,23,24) |
| InChIKey | TXTKPXSTSCAMJM-UHFFFAOYSA-N |
Research Implications:
The presence of the dioxaborolan-2-yl group makes this compound a valuable reagent in cross-coupling reactions, facilitating the synthesis of complex organic molecules. This is particularly significant in the development of pharmaceuticals and advanced materials, where precise control over molecular structure is crucial.
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